molecular formula C41H40Si2 B11945457 Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane

Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane

Cat. No.: B11945457
M. Wt: 588.9 g/mol
InChI Key: ZMLUSYCHDGPSOW-UHFFFAOYSA-N
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Description

Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane is a complex organosilicon compound with the molecular formula C41H40Si2 It is characterized by its unique structure, which includes multiple aromatic rings and silicon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane typically involves the reaction of tribenzylsilane with 4-(methyl(phenyl)(p-tolyl)silyl)phenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is then heated to a specific temperature, often around 80-100°C, to promote the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Nitric acid, bromine; reactions are conducted in solvents like acetic acid or chloroform, often at low temperatures to control the reaction rate.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Explored for its potential as a component in pharmaceutical formulations and as a tool for studying silicon’s role in biological systems.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. Its aromatic rings can engage in π-π interactions, influencing its reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylphenyl(p-tolyl)silyl)-4-(tribenzylsilyl)benzene
  • 1,4-Bis(tribenzylsilyl)benzene
  • 4-Phenyl-1-(p-tolyl)semicarbazide

Uniqueness

Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane is unique due to its combination of multiple aromatic rings and silicon atoms, which confer distinct chemical properties. Compared to similar compounds, it offers a higher degree of structural complexity and potential for diverse chemical reactivity. This makes it particularly valuable in research and industrial applications where specific reactivity and stability are required.

Properties

Molecular Formula

C41H40Si2

Molecular Weight

588.9 g/mol

IUPAC Name

tribenzyl-[4-[methyl-(4-methylphenyl)-phenylsilyl]phenyl]silane

InChI

InChI=1S/C41H40Si2/c1-34-23-25-39(26-24-34)42(2,38-21-13-6-14-22-38)40-27-29-41(30-28-40)43(31-35-15-7-3-8-16-35,32-36-17-9-4-10-18-36)33-37-19-11-5-12-20-37/h3-30H,31-33H2,1-2H3

InChI Key

ZMLUSYCHDGPSOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Si](C)(C2=CC=CC=C2)C3=CC=C(C=C3)[Si](CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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